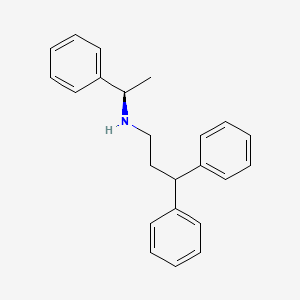
Fendiline, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fendiline, ®- is a chiral compound known for its pharmacological properties, particularly as a coronary vasodilator. It is used in the treatment of angina pectoris and has been explored for its potential antiarrhythmic and antiviral activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fendiline can be synthesized through a multi-step process involving the reaction of 3,3-diphenylpropylamine with various reagents. One common method involves the reaction of 3,3-diphenylpropylamine with benzyl chloride in the presence of a base such as sodium hydroxide to form the corresponding benzylamine derivative. This intermediate is then subjected to further reactions to yield fendiline .
Industrial Production Methods
Industrial production of fendiline typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Fendiline undergoes various chemical reactions, including:
Oxidation: Fendiline can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert fendiline to its amine derivatives.
Substitution: Fendiline can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of fendiline, such as N-oxides, amines, and substituted amines .
Wissenschaftliche Forschungsanwendungen
Fendiline has been extensively studied for its applications in various fields:
Chemistry: Used as a chiral resolving agent in chromatography.
Biology: Investigated for its effects on cellular processes, including calcium signaling.
Medicine: Explored for its potential in treating cardiovascular diseases, arrhythmias, and viral infections such as Ebola
Industry: Utilized in the synthesis of other pharmacologically active compounds.
Wirkmechanismus
Fendiline exerts its effects primarily by inhibiting calcium function in muscle cells, which is crucial for excitation-contraction coupling. This inhibition leads to vasodilation and reduced cardiac workload. Additionally, fendiline has been shown to lower cellular phosphatidylserine levels, which can disrupt viral assembly processes, making it a potential antiviral agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Verapamil: Another calcium channel blocker used for similar indications.
Diltiazem: A calcium channel blocker with both vasodilatory and antiarrhythmic properties.
Nifedipine: Primarily used for its vasodilatory effects in treating hypertension and angina.
Uniqueness
Fendiline is unique in its dual role as a vasodilator and potential antiviral agent. Its ability to lower phosphatidylserine levels distinguishes it from other calcium channel blockers, providing a novel mechanism for antiviral activity .
Eigenschaften
CAS-Nummer |
108393-62-0 |
|---|---|
Molekularformel |
C23H25N |
Molekulargewicht |
315.5 g/mol |
IUPAC-Name |
3,3-diphenyl-N-[(1R)-1-phenylethyl]propan-1-amine |
InChI |
InChI=1S/C23H25N/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23-24H,17-18H2,1H3/t19-/m1/s1 |
InChI-Schlüssel |
NMKSAYKQLCHXDK-LJQANCHMSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


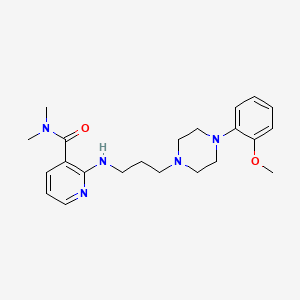
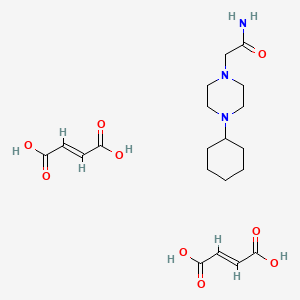
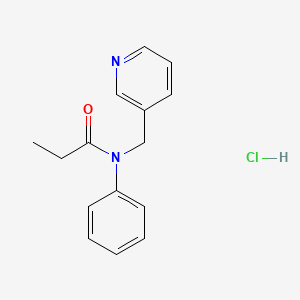
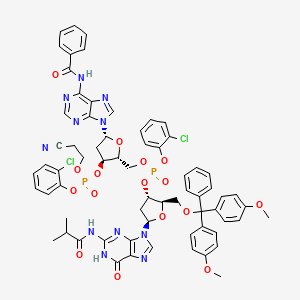
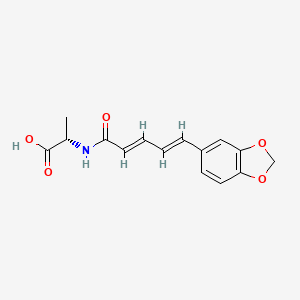

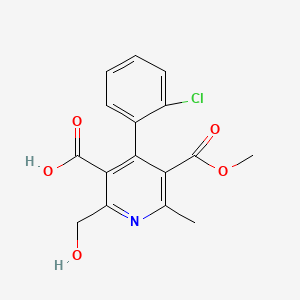
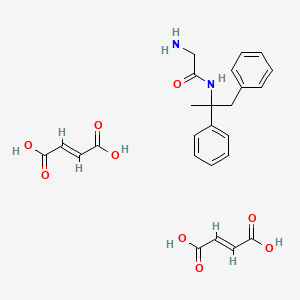
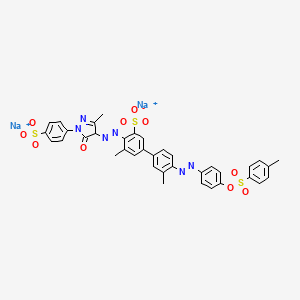

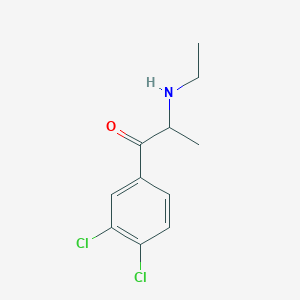

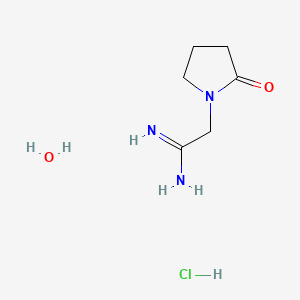
![cobalt(2+);N',N'-dimethylpropane-1,3-diamine;5,8,23,26-tetrathia-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,9,11,13,15,17,19(39),20,22(27),28,30(37),31,33,35-pentadecaene](/img/structure/B12753211.png)
